molecular formula C9H11NO2 B14688365 5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile CAS No. 33038-37-8

5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile

Cat. No.: B14688365
CAS No.: 33038-37-8
M. Wt: 165.19 g/mol
InChI Key: LAFPDMBDJWFQRG-UHFFFAOYSA-N
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Description

5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is an organic compound with a complex structure that includes a furan ring, nitrile group, and multiple alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the reaction can proceed through a series of steps involving condensation, cyclization, and oxidation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Ethyl-4,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include metabolic processes or signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Shares a similar furan ring structure but differs in functional groups.

    Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: Another furan derivative with different substituents and applications.

Properties

CAS No.

33038-37-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

5-ethyl-4,5-dimethyl-2-oxofuran-3-carbonitrile

InChI

InChI=1S/C9H11NO2/c1-4-9(3)6(2)7(5-10)8(11)12-9/h4H2,1-3H3

InChI Key

LAFPDMBDJWFQRG-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=C(C(=O)O1)C#N)C)C

Origin of Product

United States

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